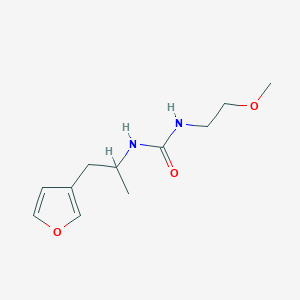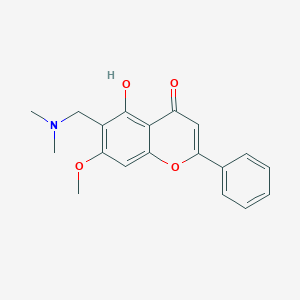
7-Bromo-6-chloro-4-methoxyquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-6-chloro-4-methoxyquinazoline is a chemical compound with the molecular formula C9H6BrClN2O. It has a molecular weight of 273.52 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H6BrClN2O/c1-14-9-5-2-7 (11)6 (10)3-8 (5)12-4-13-9/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Elucidation
Researchers have utilized 7-Bromo-6-chloro-4-methoxyquinazoline and its derivatives in the synthesis of complex chemical compounds. For instance, the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline involved selective nucleophilic attack and crystallography to determine the crystal structure, indicating its utility in studying molecular arrangements and interactions (Cai et al., 2019). Similarly, the compound 4-(4-Bromo-2-fluoranilino)-7-hydroxy-6-methoxyquinazoline was synthesized as a key intermediate for vandetanib, highlighting its role in pharmaceutical intermediates synthesis (Rong-dong, 2011).
Process Optimization in Drug Discovery
In the realm of drug discovery, 5-bromo-2-methylamino-8-methoxyquinazoline, a derivative, served as a crucial intermediate. The improvement of its synthesis through a telescoping process based on design of experiment principles underscores the importance of these compounds in optimizing pharmaceutical manufacturing processes (Nishimura & Saitoh, 2016).
Chemical Modifications and Antimicrobial Properties
The synthesis of a series of 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives, which showed significant antimicrobial activity, is a testament to the versatility of this compound derivatives in medicinal chemistry and the development of new therapeutic agents (Parthasaradhi et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
7-bromo-6-chloro-4-methoxyquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c1-14-9-5-2-7(11)6(10)3-8(5)12-4-13-9/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIQHLQKJHBMRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=CC(=C(C=C21)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-cyclopentylacetamide](/img/structure/B2523919.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2523921.png)

![3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B2523924.png)



![N-(5-methylisoxazol-3-yl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2523931.png)


![4-(2-chloro-6-fluorobenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)
![3-Methyl-5-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2523938.png)
![7-[(2-Chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B2523939.png)

